molecular formula C12H15N3O3 B7875957 4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid

4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid

Cat. No.: B7875957
M. Wt: 249.27 g/mol
InChI Key: QEGNJVLVNGQSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid is a complex organic compound that belongs to the class of pyridopyrazines This compound is characterized by its unique structure, which includes a pyridopyrazine core with a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-one with a suitable butanoic acid derivative under controlled conditions. The reaction conditions often require the use of catalysts, specific temperature ranges, and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid is unique due to its specific structural features and the presence of the butanoic acid side chain.

Properties

IUPAC Name

4-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-14-7-8-15(10(16)4-5-11(17)18)9-3-2-6-13-12(9)14/h2-3,6H,4-5,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGNJVLVNGQSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1N=CC=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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